2-Chloro-2-nitro-3-nonanol
Description
2-Chloro-2-nitro-3-nonanol is a halogenated aliphatic alcohol featuring a nine-carbon chain with a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 2, and a chlorine (-Cl) substituent at the same carbon. This unique combination of functional groups imparts distinct chemical reactivity and physical properties.
Properties
CAS No. |
63906-99-0 |
|---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-2-nitrononan-3-ol |
InChI |
InChI=1S/C9H18ClNO3/c1-3-4-5-6-7-8(12)9(2,10)11(13)14/h8,12H,3-7H2,1-2H3 |
InChI Key |
TVJDCJVCGXSILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)([N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-nitro-3-nonanol typically involves the nitration of 3-nonanol followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-3-nonanol is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-nitro-3-nonanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-2-nitro-3-nonanone or 2-chloro-2-nitro-nonanoic acid.
Reduction: Formation of 2-chloro-2-amino-3-nonanol.
Substitution: Formation of 2-substituted-2-nitro-3-nonanol derivatives.
Scientific Research Applications
2-Chloro-2-nitro-3-nonanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-nitro-3-nonanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aliphatic Alcohols: 2-Methyl-2-nonanol
2-Methyl-2-nonanol (C₁₀H₂₂O) is a branched aliphatic alcohol lacking nitro or chlorine substituents. Key comparisons include:
Aromatic Nitro-Chloro Compounds: 3-Chloro-6-nitroaniline and Derivatives
Aromatic analogs like 3-chloro-6-nitroaniline (C₆H₅ClN₂O₂) and 2-chloro-3-fluoro-6-nitroaniline (C₆H₄ClFN₂O₂) share nitro and halogen substituents but on aromatic rings :
The aliphatic structure of this compound reduces resonance stabilization of nitro groups, increasing its instability compared to aromatic analogs .
Chloro-Ketones: Chloroacetone (C₃H₅ClO)
Chloroacetone (1-chloro-2-propanone) shares a chlorine substituent but includes a carbonyl group instead of nitro and hydroxyl :
The hydroxyl group in this compound may enhance solubility in polar solvents compared to chloroacetone’s volatility .
Research Findings and Limitations
- Synthetic Challenges: The proximity of -NO₂ and -Cl on the same carbon in this compound may lead to steric clashes or instability during synthesis, a issue less pronounced in simpler analogs like 2-methyl-2-nonanol .
- Hazard Profile : Nitro groups in aliphatic compounds often correlate with explosive risks, necessitating careful handling compared to aromatic nitro compounds .
- Applications: Potential use as a solvent or intermediate in organic synthesis, though its hazards may limit industrial adoption compared to safer alternatives like 2-methyl-2-nonanol .
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